3-Nitrochalcone

CAS No.: 614-48-2

Cat. No.: VC2443804

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 614-48-2 |

|---|---|

| Molecular Formula | C15H11NO3 |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+ |

| Standard InChI Key | SMFBODMWKWBFOK-MDZDMXLPSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

| SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

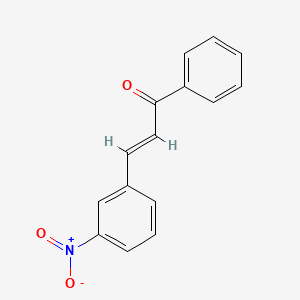

Chemical Structure and Properties

3-Nitrochalcone (CAS: 614-48-2) is an organic compound with the molecular formula C₁₅H₁₁NO₃ and a molecular weight of 253.2527 . It is also known by several other names including 3-nitrobenzylideneacetophenone, 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, and M-nitrobenzalacetophenone . The IUPAC Standard InChIKey for this compound is SMFBODMWKWBFOK-MDZDMXLPSA-N .

Physical Properties

3-Nitrochalcone appears as a light orange to yellow-green crystalline powder or crystal . The physical properties of this compound are summarized in the table below:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ | - |

| Molecular Weight | 253.2527 | - |

| Melting Point | 142-146 °C | - |

| Boiling Point | 396.45 °C | Rough estimate |

| Density | 1.1934 g/cm³ | Rough estimate |

| Refractive Index | 1.5500 | Estimate |

| Physical State | Crystalline solid | - |

| Color | Light orange to yellow-green | - |

| Solubility | Insoluble in water, soluble in ethanol | - |

The presence of the nitro group significantly affects the compound's physical properties, contributing to its yellow coloration and influencing its solubility characteristics .

Spectroscopic Properties

The infrared spectrum of 3-Nitrochalcone shows several characteristic peaks that can be used for identification . Key spectral features include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1348.14 | N-O bond stretching |

| 1593.33 | Benzene ring vibrations |

| 1658.86 | Unsaturated ketone (C=O stretching) |

These spectral characteristics are valuable for confirming the structure and purity of synthesized 3-Nitrochalcone .

Synthesis Methods

Aldol Condensation Reaction

The most common method for synthesizing 3-Nitrochalcone is through an aldol condensation reaction between 3-nitrobenzaldehyde and acetophenone in the presence of a base catalyst, typically sodium hydroxide . The reaction is generally carried out in ethanol as a solvent .

The general reaction equation can be represented as:

3-Nitrobenzaldehyde + Acetophenone → 3-Nitrochalcone + H₂O

This synthesis typically yields 3-Nitrochalcone in the trans configuration, with reported yields of approximately 62.04% after purification through recrystallization .

Reaction Mechanism

The mechanism for the synthesis of 3-Nitrochalcone proceeds through several steps :

-

The alpha carbon on acetophenone is deprotonated by the base (OH⁻) to form an enolate anion.

-

The enolate anion attacks the carbonyl carbon of 3-nitrobenzaldehyde in a nucleophilic addition.

-

The resulting alkoxide undergoes protonation by the solvent.

-

Finally, a base-catalyzed dehydration occurs, eliminating water and forming the characteristic α,β-unsaturated carbonyl system of the chalcone in the trans configuration.

This mechanism highlights the importance of the base catalyst in facilitating the aldol condensation and subsequent dehydration steps .

Biological Activities and Applications

3-Nitrochalcone exhibits various biological activities that make it significant for potential therapeutic applications. Research has demonstrated its effectiveness in several biological contexts:

Antimicrobial Properties

Studies have shown that 3-Nitrochalcone possesses significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, research published in "Zeitschrift für Naturforschung C" has reported antifungal activity against Candida albicans, a common fungal pathogen.

The antimicrobial properties of 3-Nitrochalcone are attributed to its ability to interact with various cellular targets in microorganisms, potentially disrupting cell membrane integrity and interfering with essential metabolic processes.

Anti-inflammatory and Antioxidant Effects

Research suggests that 3-Nitrochalcone may possess anti-inflammatory and antioxidant properties. A study published in "Bioorganic & Medicinal Chemistry" reported that 3-Nitrochalcone displayed anti-inflammatory activity in mice. The compound's ability to modulate inflammatory pathways makes it a potential candidate for developing therapeutic agents for inflammation-related diseases.

Additionally, a study published in "Free Radical Biology and Medicine" found that 3-Nitrochalcone exhibited antioxidant activity by scavenging free radicals. This antioxidant capacity suggests potential applications in conditions related to oxidative stress.

Effect on Biochemical Indicators

Research has investigated the effects of Nitrochalcone on biochemical indicators and PPAR-α expression. Treatment with Nitrochalcone at 20 mg/kg significantly affected various biochemical parameters, including:

-

Reduction in body weight compared to high-fat diet groups

-

Increase in adiponectin levels

-

Decrease in leptin levels

-

Elevation in PPAR-α gene expression percentage in liver tissue

These findings suggest potential applications in metabolic disorders and liver health.

Chemical Applications

3-Nitrochalcone serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry. The compound can undergo several reactions, including:

-

Reduction of the nitro group to an amino group

-

Oxidation to form different products

-

Substitution reactions, particularly nucleophilic aromatic substitution involving the nitro group

These reactions enable the production of various derivatives that may exhibit enhanced biological activities or different chemical properties, making 3-Nitrochalcone an important building block in medicinal chemistry and drug development.

Comparative Analysis with Related Compounds

3-Nitrochalcone can be compared with other nitro-substituted chalcones and chalcone derivatives to understand structure-activity relationships:

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| Chalcone (unsubstituted) | Basic chalcone structure | Antioxidant, antibacterial |

| 2-Nitrochalcone | Nitro-substituted chalcone | Antimicrobial properties |

| 4-Nitrochalcone | Nitro-substituted chalcone | Antimicrobial properties |

| 3-Aminochalcone | Amino-substituted chalcone | Enhanced anticancer activity |

| 3-Methoxychalcone | Methoxy-substituted chalcone | Anti-inflammatory properties |

The position of the nitro group on the aromatic ring significantly influences the biological activity of the compound, with the 3-position (meta) often conferring unique properties compared to the 2- (ortho) or 4- (para) positions .

| Category | Information |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Hazard Statements | H315-H319-H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |

| Precautionary Statements | P261-P280a-P304+P340-P305+P351+P338-P405-P501a |

| Hazard Codes | Xi (Irritant) |

| Risk Statements | 38 (Irritating to skin) |

| Safety Statements | 37 (Wear suitable gloves) |

When working with 3-Nitrochalcone, appropriate personal protective equipment should be used, including gloves, eye protection, and adequate ventilation . In case of skin contact, the area should be immediately flushed with plenty of water, and contaminated clothing should be removed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume